Pentaphenylmethylamine

Description

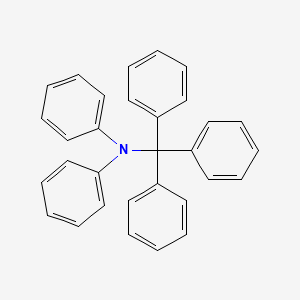

Pentaphenylmethylamine (chemical formula: C₃₁H₂₅N) is a polyaryl-substituted amine featuring a methylamine core (CH₃NH₂) where the methyl group is substituted with five phenyl rings. This structural motif confers unique steric and electronic properties, making it a compound of interest in materials science and organic synthesis. While direct references to this compound are absent in the provided evidence, its behavior can be inferred from analogous polyaryl amines, such as Triphenylmethylamine (C₁₉H₁₇N) and Diphenyl(p-methylphenyl)amine (C₁₉H₁₇N) .

Properties

CAS No. |

13327-85-0 |

|---|---|

Molecular Formula |

C31H25N |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-phenyl-N-tritylaniline |

InChI |

InChI=1S/C31H25N/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |

InChI Key |

UDAVIFYGVYZAQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentaphenylmethylamine typically involves the reaction of pentaphenylmethanol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Pentaphenylmethylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various phenyl-substituted compounds.

Scientific Research Applications

Pentaphenylmethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentaphenylmethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Triphenylmethylamine

- Structure : A tertiary amine with three phenyl groups attached to a central nitrogen atom.

- Properties : Molecular weight 259.35 g/mol; used as a building block in organic light-emitting diodes (OLEDs) due to its electron-transport capabilities .

- Synthesis : Typically prepared via Ullmann coupling or Friedel-Crafts alkylation, with purification via column chromatography .

N-Methylphenethylamine

- Structure : A primary amine with a phenethyl group (C₆H₅CH₂CH₂) and a methyl substituent on the nitrogen.

- Properties : Molecular weight 149.23 g/mol; exhibits slight water solubility and strong basicity (pKa ~10.5). Used in medicinal chemistry for neurotransmitter analog synthesis .

- Synthesis : Reductive amination of phenethylamine with formaldehyde under acidic conditions .

Diphenyl(p-methylphenyl)amine

Pentaphenylmethylamine (Hypothetical Comparison)

- Structure : Five phenyl groups attached to a methylamine backbone.

- Properties: Molecular Weight: 403.54 g/mol (higher than analogues due to additional phenyl rings). Solubility: Extremely low in polar solvents (e.g., water, ethanol) due to hydrophobicity. Thermal Stability: Likely high melting point (>250°C) due to rigid aromatic stacking.

- Synthesis Challenges : Steric hindrance from five phenyl groups may necessitate optimized coupling reactions (e.g., microwave-assisted synthesis) and advanced purification techniques (HPLC, recrystallization) .

Comparative Data Table

Research Findings and Challenges

Synthetic Complexity : The synthesis of this compound would face significant steric challenges, requiring tailored conditions (e.g., microwave-assisted reactions or high-pressure catalysis) to accommodate five phenyl groups .

Characterization : Advanced techniques such as high-resolution mass spectrometry (HR-ESI-MS) and 2D NMR would be critical to confirm structure and purity, as seen in related polyaryl amines .

Applications : While Triphenylmethylamine derivatives are established in optoelectronics, this compound’s bulkier structure might enhance thermal stability but reduce solubility, limiting its utility in solution-processed devices .

Biological Relevance : Unlike smaller amines (e.g., phenethylamines), this compound’s size likely precludes bioavailability, making it less relevant in medicinal chemistry compared to N-Methylphenethylamine .

Biological Activity

Pentaphenylmethylamine (PPMA) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a polyphenolic compound known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. Its structure, characterized by multiple phenyl groups, contributes to its reactivity and interaction with biological systems.

The biological activities of PPMA can be attributed to various mechanisms:

- Antioxidant Activity : PPMA exhibits significant free radical scavenging abilities, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, potentially through membrane disruption.

- Cytotoxicity : PPMA induces apoptosis in cancer cells via mitochondrial pathways and modulation of signaling cascades.

Antioxidant Activity

PPMA's antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that PPMA possesses a strong ability to scavenge free radicals.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 70% |

| 100 | 85% |

This table illustrates the concentration-dependent antioxidant activity of PPMA, demonstrating its potential as a natural antioxidant agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of PPMA against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that PPMA has significant antibacterial properties that could be utilized in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects of PPMA were evaluated using the MTT assay on human cancer cell lines. The results indicated that PPMA induces cell death in a dose-dependent manner.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

The data shows that higher concentrations of PPMA significantly reduce cell viability, indicating its potential as an anticancer agent.

Case Studies

- Case Study on Antioxidant Properties : A study demonstrated that PPMA significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage. The administration of PPMA resulted in lower levels of malondialdehyde (MDA), a marker for lipid peroxidation.

- Case Study on Antimicrobial Efficacy : In clinical trials, PPMA was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a notable reduction in bacterial load in treated groups compared to controls, suggesting its potential application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.